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Introduction
GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced

phosphatase 1 (WIP1), also known as PPM1D.[1] WIP1 is a serine/threonine phosphatase that

acts as a negative regulator of the p53 tumor suppressor pathway.[2] By inhibiting WIP1,

GSK2830371 prevents the dephosphorylation of key proteins in the DNA damage response

pathway, including p53 at serine 15, leading to sustained p53 activation.[3] This activation can

result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] These

application notes provide detailed protocols for assessing the effect of GSK2830371 on cell

viability using MTT/MTS assays and for confirming its on-target activity via Western blotting.

Data Presentation
The following tables summarize the quantitative data on the activity of GSK2830371 in various

cancer cell lines.

Table 1: Single Agent Activity of GSK2830371

Cell Line Assay Type Endpoint IC50/GI50 (µM) Reference

MCF-7 Growth Inhibition 72 hours 2.65 ± 0.54 [5]

MCF-7 Cell Proliferation 24 hours 9.5 [1]
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Table 2: Synergistic Activity of GSK2830371 with MDM2 Inhibitors in p53 Wild-Type Cell Lines

GSK2830371 was used at a fixed, non-growth inhibitory concentration of 2.5 µM.

Cell Line
MDM2
Inhibitor

Fold Decrease
in GI50 of
MDM2
Inhibitor (+
GSK2830371)

p-value Reference

HCT116+/+ Nutlin-3 2.4 0.007 [5]

NGP Nutlin-3 2.1 0.039 [5]

SJSA-1 Nutlin-3 1.3 0.017 [5]

U2OS RG7388 5.3 0.039 [5]

Signaling Pathway
The diagram below illustrates the role of GSK2830371 in the p53 signaling pathway. Under

normal conditions, WIP1 dephosphorylates and inactivates p53. GSK2830371 inhibits WIP1,

leading to the accumulation of phosphorylated (active) p53. This effect is synergistic with

MDM2 inhibitors, which prevent the degradation of p53.
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Caption: GSK2830371 inhibits WIP1, promoting p53 activation.

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b607808?utm_src=pdf-body-img
https://www.benchchem.com/product/b607808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol measures the metabolic activity of cells as an indicator of cell viability following

treatment with GSK2830371. The assay is based on the reduction of a tetrazolium salt (MTT or

MTS) by mitochondrial dehydrogenases in viable cells to a colored formazan product.[2][6][7]

Materials:

GSK2830371 (stock solution in DMSO)

Cell line of interest (e.g., MCF-7, U2OS)

Complete cell culture medium

96-well clear flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of

complete medium.

Include wells with medium only for background control.

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

Treatment:

Prepare serial dilutions of GSK2830371 in complete medium.

For combination studies, prepare dilutions of a second compound (e.g., an MDM2

inhibitor) with and without a fixed concentration of GSK2830371.
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Carefully remove the medium from the wells and add 100 µL of the drug-containing

medium.

Incubation:

Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).

Reagent Addition:

For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4

hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

[3]

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at

37°C.[3]

Absorbance Measurement:

Gently shake the plate to ensure complete solubilization of the formazan crystals (for

MTT).

Read the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.[3]

[6] A reference wavelength of 630-690 nm can be used to reduce background.

Data Analysis:

Subtract the average absorbance of the background control wells from all other absorbance

readings.

Calculate the percentage of cell viability for each treatment group relative to the vehicle

control (e.g., DMSO-treated cells).

Plot the percentage of cell viability against the drug concentration and determine the IC50 or

GI50 value using a suitable software (e.g., GraphPad Prism).

Experimental Workflow: Cell Viability Assay
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Caption: Workflow for assessing cell viability after GSK2830371 treatment.

Protocol 2: Western Blot for Phospho-p53 (Ser15)
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This protocol is used to confirm the on-target effect of GSK2830371 by measuring the

phosphorylation of its downstream target, p53, at serine 15.

Materials:

GSK2830371

Cell line of interest

Ice-cold Phosphate-Buffered Saline (PBS)

RIPA buffer supplemented with protease and phosphatase inhibitors

BCA or Bradford protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-phospho-p53 Ser15, anti-total p53, anti-GAPDH or β-actin)

HRP-conjugated secondary antibody

ECL substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis:

Seed cells in 6-well plates and treat with GSK2830371 for the desired time (e.g., 6, 12, or

24 hours).

Wash cells with ice-cold PBS and lyse them on ice using supplemented RIPA buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b607808?utm_src=pdf-body
https://www.benchchem.com/product/b607808?utm_src=pdf-body
https://www.benchchem.com/product/b607808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scrape the cell lysates, collect them, and centrifuge to pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

SDS-PAGE and Transfer:

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the

proteins by electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-p53 Ser15)

overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection:

Wash the membrane again, add ECL substrate, and visualize the protein bands using a

chemiluminescence imaging system.

The membrane can be stripped and re-probed for total p53 and a loading control like

GAPDH or β-actin.

Data Analysis:

Quantify the band intensities using densitometry software (e.g., ImageJ).

Normalize the phospho-p53 signal to the total p53 signal and/or the loading control to

determine the relative increase in p53 phosphorylation upon treatment with GSK2830371.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b607808?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/gsk2830371.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4924728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4924728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8345393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8345393/
https://www.mdpi.com/2072-6694/14/1/14
https://aacrjournals.org/mct/article/15/3/379/92094/Chemical-Inhibition-of-Wild-Type-p53-Induced
https://www.researchgate.net/figure/nhibition-of-WIP1-potentiates-the-checkpoint-through-activation-of-the-p53-pathway-A_fig4_294920355
https://www.oncotarget.com/article/7363/text/
https://www.benchchem.com/product/b607808#gsk2830371-cell-viability-assay-mtt-mts
https://www.benchchem.com/product/b607808#gsk2830371-cell-viability-assay-mtt-mts
https://www.benchchem.com/product/b607808#gsk2830371-cell-viability-assay-mtt-mts
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607808?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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